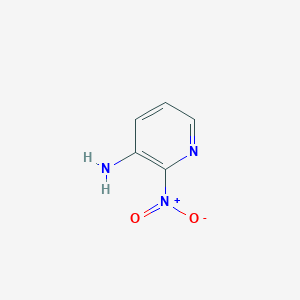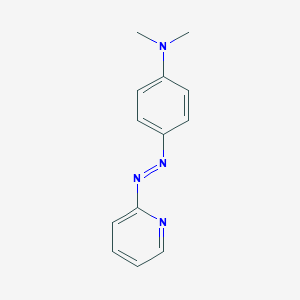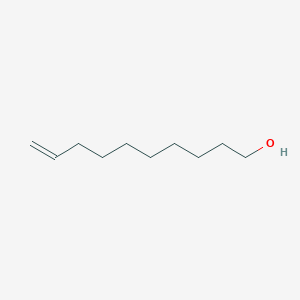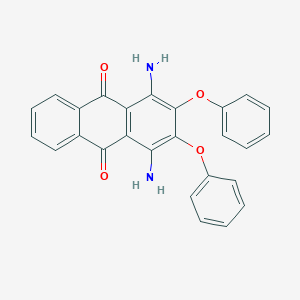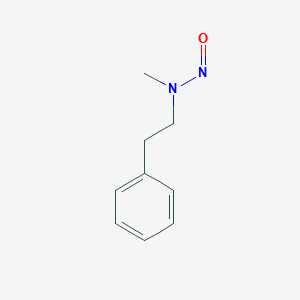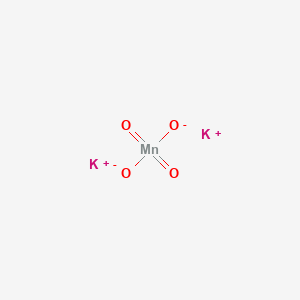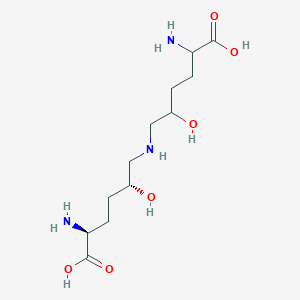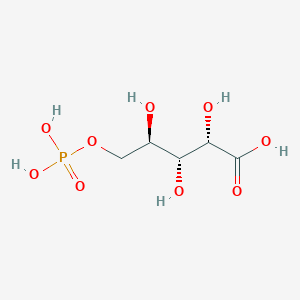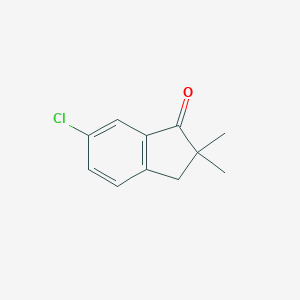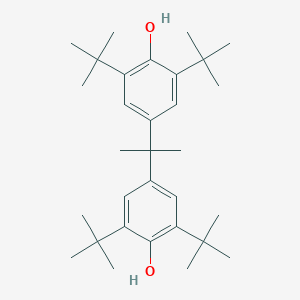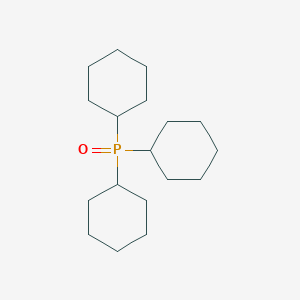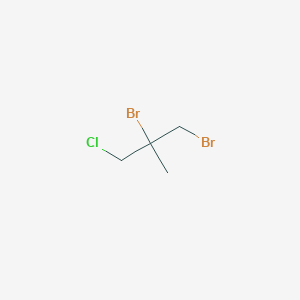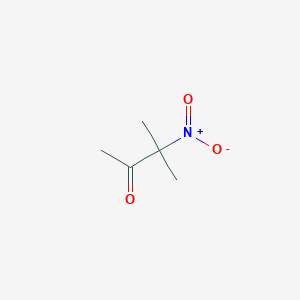
Terbium(3+) perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of terbium(3+) complexes, including those with perchlorate, often involves reactions under specific conditions. For example, the hydrothermal reaction of terbium(III) chloride with 5-sulfoisophthalic acid monosodium salt and 1,10-phenanthroline at 415 K resulted in a novel coordination polymer, demonstrating the complex synthesis process of terbium(III) compounds (Yuan & Xiong, 2007).
Molecular Structure Analysis
The molecular structure of terbium(3+) complexes is characterized by detailed X-ray crystallography studies. For instance, a terbium(III) complex with sulphonated catecholate showed that terbium ions form a chain polymer with a dimer as the unique structural unit, bridged by oxygen atoms from deprotonated hydroxyl groups (Sun et al., 1995).
Chemical Reactions and Properties
Terbium(3+) perchlorate participates in various chemical reactions, leading to the formation of complexes with unique properties. For example, the coordination of terbium(III) with alkoxybenzoic acids and 1,10-phenanthroline through electrochemical synthesis methods revealed interesting photoluminescent properties and high thermal stability (Nazarenko et al., 2020).
Physical Properties Analysis
The physical properties of terbium(3+) perchlorate and its complexes, such as luminescent properties, have been extensively studied. For instance, the luminescence of nucleic acid — Terbium(III) complexes suggests the potential use of terbium(III) in nucleic acid studies, demonstrating the specific interactions and energy transfer mechanisms involved (Formoso, 1973).
Chemical Properties Analysis
The chemical properties of terbium(3+) complexes reveal their reactivity and interaction with various ligands. The study on terbium(III) and yttrium(III) complexes with pyridine-substituted nitronyl nitroxide radical demonstrated unique magnetic and luminescence properties, providing insights into the versatility of terbium(3+) compounds (Lannes et al., 2014).
科学的研究の応用
Formation of Terbium (III) Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : Terbium (III) perchlorate can be used as a starting material for forming Tb (III) complexes .
- Methods of Application : This salt of terbium (III) can be obtained by reacting terbium (III,IV) oxide with perchloric acid .
- Results or Outcomes : The perchlorates are non-coordinating anions, so this substance can be used as a starting material for forming Tb (III) complexes .
Luminescent Probes and Electronic Devices
- Scientific Field : Fluorescence Spectroscopy .
- Application Summary : Terbium (III) perchlorate can be used to enhance the luminescence of certain complexes, which can be used in various applications such as luminescent probes and electronic devices .
- Methods of Application : The study involved the formation of a complex between Terbium (III) and pyridine 2,6 dicarboxylate (dpa 2−) in aqueous phases. The fluorimetric titration of Tb 3+ ion with dpa 2− ion was followed .
- Results or Outcomes : The luminescence intensities at 490, 545, 592, and 620 nm are enhanced over 100 times in the tris complex .
Synthesis of Terbium-Containing Metal-Organic Framework Materials
- Scientific Field : Material Science .
- Application Summary : Terbium (III) perchlorate can be used to synthesize terbium-containing metal-organic framework materials .
- Methods of Application : The specific methods of application can vary depending on the specific metal-organic framework being synthesized .
- Results or Outcomes : The resulting terbium-containing metal-organic frameworks can have various applications, including gas storage, catalysis, and drug delivery .
Formation of Terbium-Alanine Complexes
- Scientific Field : Bioinorganic Chemistry .
- Application Summary : Terbium (III) perchlorate can react with alanine to form a complex in which the carboxylate portion of four alanine units bridge between two terbium atoms .
- Methods of Application : This involves reacting terbium (III) perchlorate with alanine .
- Results or Outcomes : The resulting terbium-alanine complex can have various applications, including in bioinorganic chemistry .
Slow Magnetic Relaxation in Triple-Stranded Lanthanide Helicates
- Scientific Field : Magnetism .
- Application Summary : Terbium (III) perchlorate is substituted for dysprosium (III) perchlorate hexahydrate in the observation of slow magnetic relaxation in triple-stranded lanthanide helicates .
- Methods of Application : This involves substituting terbium (III) perchlorate for dysprosium (III) perchlorate hexahydrate .
- Results or Outcomes : The resulting terbium-containing helicate can exhibit slow magnetic relaxation .
Safety And Hazards
特性
IUPAC Name |
terbium(3+);triperchlorate;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.6H2O.Tb/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXFYQZNZUQDE-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O18Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(3+) perchlorate | |
CAS RN |
14014-09-6 |
Source


|
| Record name | Terbium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014014096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

